molecular formula C4H9Cl2N B6194588 1-(1-chlorocyclopropyl)methanamine hydrochloride CAS No. 2680537-24-8

1-(1-chlorocyclopropyl)methanamine hydrochloride

Cat. No.: B6194588
CAS No.: 2680537-24-8
M. Wt: 142
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Description

1-(1-Chlorocyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C4H8ClN·HCl. It is a derivative of cyclopropane, where a chlorine atom is attached to the cyclopropyl ring, and a methanamine group is attached to the same carbon. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-chlorocyclopropyl)methanamine hydrochloride typically involves the chlorination of cyclopropylmethanamine. One common method includes the reaction of cyclopropylmethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chlorocyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert the methanamine group to a primary amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of derivatives like 1-(1-hydroxycyclopropyl)methanamine.

    Oxidation: Formation of compounds like 1-(1-hydroxycyclopropyl)methanone.

    Reduction: Formation of 1-(1-aminocyclopropyl)methanamine.

Scientific Research Applications

1-(1-Chlorocyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-chlorocyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methanamine group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylcyclopropyl)methanamine hydrochloride
  • 1-(1-Bromocyclopropyl)methanamine hydrochloride
  • 1-(1-Fluorocyclopropyl)methanamine hydrochloride

Uniqueness

1-(1-Chlorocyclopropyl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.

Properties

CAS No.

2680537-24-8

Molecular Formula

C4H9Cl2N

Molecular Weight

142

Purity

93

Origin of Product

United States

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